molecular formula C18H24N2O2 B11832386 7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one

7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one

Cat. No.: B11832386
M. Wt: 300.4 g/mol
InChI Key: ZHUGFOCPIGBKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a diethylamino group and a piperidinyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-piperidinone with 7-diethylamino-4-hydroxycoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or piperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-2-one derivatives with additional oxygen-containing functional groups, while reduction may produce simpler chromen-2-one derivatives with fewer double bonds.

Scientific Research Applications

7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s chromophore structure allows it to absorb and emit light, making it useful in fluorescence-based assays. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-4-methylcoumarin: Similar chromophore structure but with a methyl group instead of a piperidinyl group.

    4-(Piperidin-1-yl)-2H-chromen-2-one: Lacks the diethylamino group, affecting its chemical properties and applications.

Uniqueness

7-(Diethylamino)-4-(piperidin-1-yl)-2H-chromen-2-one is unique due to the combination of the diethylamino and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

7-(diethylamino)-4-piperidin-1-ylchromen-2-one

InChI

InChI=1S/C18H24N2O2/c1-3-19(4-2)14-8-9-15-16(20-10-6-5-7-11-20)13-18(21)22-17(15)12-14/h8-9,12-13H,3-7,10-11H2,1-2H3

InChI Key

ZHUGFOCPIGBKDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)N3CCCCC3

Origin of Product

United States

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